molecular formula C23H23NO4 B6262798 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-4-carboxylic acid CAS No. 1993277-81-8

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-4-carboxylic acid

Cat. No. B6262798
CAS RN: 1993277-81-8
M. Wt: 377.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as (1S,3aR,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-1-carboxylic acid, has a CAS Number of 1418311-56-4 . It has a molecular weight of 377.44 . The compound is solid in physical form and is stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H23NO4/c25-22(26)21-15-11-5-6-14(15)12-24(21)23(27)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,14-15,20-21H,5-6,11-13H2,(H,25,26)/t14-,15-,21?/m1/s1 . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 377.44 . It is solid in physical form and is stored in a dry environment at 2-8°C .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-4-carboxylic acid' involves the protection of the amine group, followed by the formation of the cyclopentane ring and the introduction of the fluorenyl group. The final step involves the deprotection of the amine group and the carboxylic acid group.", "Starting Materials": [ "4-pentenoic acid", "1,5-cyclooctadiene", "Sodium borohydride", "9H-fluorene", "Methanesulfonyl chloride", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Protection of the amine group with methanesulfonyl chloride and triethylamine", "Addition of 1,5-cyclooctadiene to the protected amine group to form the cyclopentane ring", "Reduction of the double bond in the cyclopentane ring with sodium borohydride", "Introduction of the fluorenyl group by reacting 9H-fluorene with the cyclopentane ring in the presence of sodium hydroxide", "Deprotection of the amine group with hydrochloric acid", "Deprotection of the carboxylic acid group with sodium hydroxide", "Purification of the compound with diethyl ether and ethanol", "Drying of the compound and characterization with NMR spectroscopy and mass spectrometry" ] }

CAS RN

1993277-81-8

Product Name

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-4-carboxylic acid

Molecular Formula

C23H23NO4

Molecular Weight

377.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.